6-(benzylthio)-5-cyano-4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide
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Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) based on its name. It also seems to have several functional groups attached to it, including a benzylthio group, a cyano group, a hydroxyphenyl group, and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For instance, tris(4-hydroxyphenyl)-1,3,5-triazine was synthesized by cyclotrimerization of 4-cyanophenol using trifluoromethanesulfonic acid as a catalyst . Another example is the synthesis of (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate, which involved several steps including methylation and ion exchange .Future Directions
While specific future directions for this compound are not known, similar compounds have potential applications in various fields. For example, 4-hydroxybenzoic acid has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
Properties
IUPAC Name |
6-benzylsulfanyl-5-cyano-4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-24(26(32)30-21-10-6-3-7-11-21)25(20-12-14-22(31)15-13-20)23(16-28)27(29-18)33-17-19-8-4-2-5-9-19/h2-15,25,29,31H,17H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONGMNSSJJQLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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